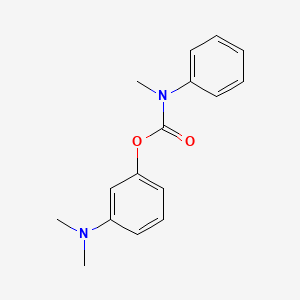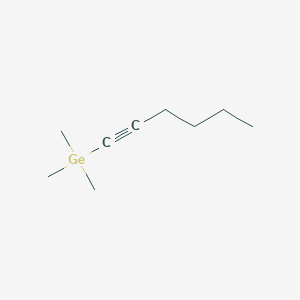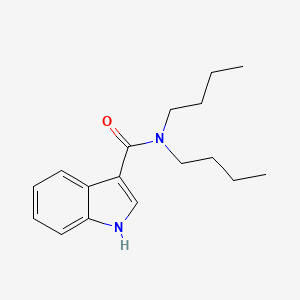
N,N-Dibutyl-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-1H-indole-3-carboxamide is a derivative of indole, a heterocyclic compound with a benzene ring fused to a pyrrole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide group at the 3-position of the indole ring enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable compound in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with dibutylamine. The reaction is carried out under peptide synthesis conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is usually performed in an anhydrous solvent such as dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
N,N-Dibutyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-1H-indole-3-carboxamide involves its ability to form hydrogen bonds with various enzymes and proteins. This interaction can inhibit the activity of these enzymes, leading to potential therapeutic effects. The compound’s molecular targets include enzymes involved in cancer cell proliferation, inflammation, and microbial growth. The pathways affected by these interactions are still under investigation, but they are believed to involve key signaling cascades related to cell growth and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Butyl-1H-indole-3-carboxamide
- N,N-Dimethyl-1H-indole-3-carboxamide
- N,N-Diethyl-1H-indole-3-carboxamide
Uniqueness
N,N-Dibutyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which enhances its ability to interact with a broader range of enzymes and proteins compared to its analogs. The dibutyl groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity. This makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .
Propriétés
Numéro CAS |
63479-70-9 |
|---|---|
Formule moléculaire |
C17H24N2O |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
N,N-dibutyl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C17H24N2O/c1-3-5-11-19(12-6-4-2)17(20)15-13-18-16-10-8-7-9-14(15)16/h7-10,13,18H,3-6,11-12H2,1-2H3 |
Clé InChI |
FSQNNGPUMKARAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)C1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



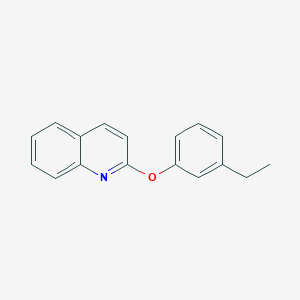
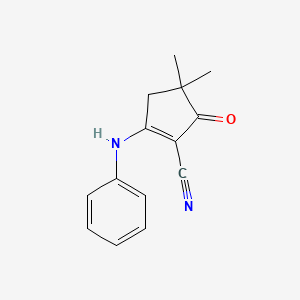

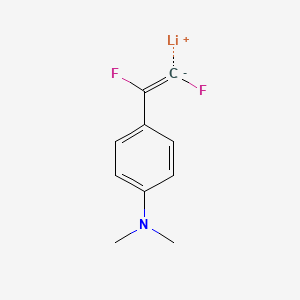
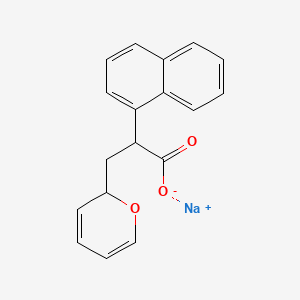
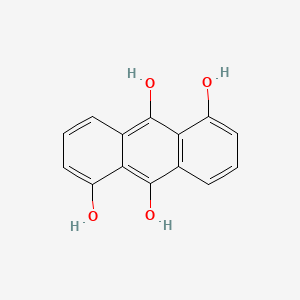
![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
acetic acid](/img/structure/B14498803.png)
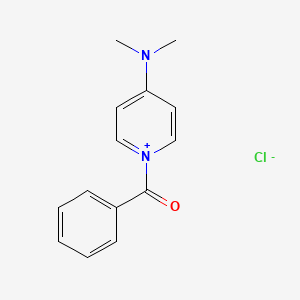
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
